2-(Bromomethyl)-3-methoxypyridine hydrobromide

Description

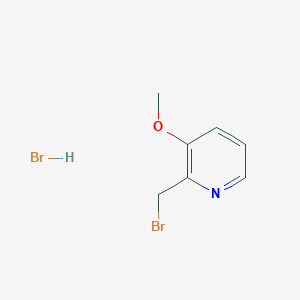

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H9Br2NO |

|---|---|

Molecular Weight |

282.96 g/mol |

IUPAC Name |

2-(bromomethyl)-3-methoxypyridine;hydrobromide |

InChI |

InChI=1S/C7H8BrNO.BrH/c1-10-7-3-2-4-9-6(7)5-8;/h2-4H,5H2,1H3;1H |

InChI Key |

XGKGWIUTVUFSDP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(N=CC=C1)CBr.Br |

Origin of Product |

United States |

Preparation Methods

Substrate Synthesis: 3-Methoxy-2-methylpyridine

The precursor 3-methoxy-2-methylpyridine is synthesized by methylating 3-hydroxy-2-methylpyridine. While direct commercial availability of this substrate is limited, it can be prepared through:

-

Methylation of 3-hydroxy-2-methylpyridine : Treatment with methyl iodide () in the presence of a base such as sodium hydride () in dimethylformamide () at reflux yields 3-methoxy-2-methylpyridine. Typical reaction conditions involve a 1:1 molar ratio of substrate to methyl iodide, with yields exceeding 80%.

Benzylic Bromination Using N-Bromosuccinimide (NBS)

Radical bromination of the benzylic methyl group is achieved using NBS under photo-initiated conditions:

-

Reaction setup : A solution of 3-methoxy-2-methylpyridine (1.0 equiv) and NBS (1.2 equiv) in dichloromethane () is irradiated with UV light (350 nm) for 6–8 hours at room temperature.

-

Mechanism : The succinimidyl radical () abstracts a hydrogen atom from the benzylic methyl group, generating a stabilized benzyl radical. Subsequent bromine transfer from NBS yields 2-(bromomethyl)-3-methoxypyridine.

-

Yield : Photo-initiated conditions improve selectivity and yield (80%) compared to thermal methods (47%).

Table 1: Optimization of Benzylic Bromination Conditions

Hydrobromide Salt Formation

The free base 2-(bromomethyl)-3-methoxypyridine is treated with hydrobromic acid () in a polar solvent (e.g., water or ethanol) to precipitate the hydrobromide salt. The reaction is typically quantitative, with the salt characterized by a melting point of 210–212°C.

Methylation of 2-(Bromomethyl)-3-hydroxypyridine Hydrobromide

Synthesis of 2-(Bromomethyl)-3-hydroxypyridine Hydrobromide

This intermediate is prepared via electrophilic bromination of 3-hydroxypyridine:

-

Bromination conditions : 3-Hydroxypyridine (1.0 equiv) is dissolved in a cooled (−10°C to 0°C) 40% aqueous sodium hydroxide () solution. Liquid bromine (, 1.1 equiv) is added dropwise while maintaining the temperature below 15°C. After stirring for 3 hours, the pH is adjusted to 7 with hydrochloric acid (), and the product is recrystallized from ethanol/water.

Methylation of the Hydroxyl Group

The hydroxyl group is methylated using methyl iodide under basic conditions:

Hydrobromide Salt Reformation

The final product is treated with gas in diethyl ether to regenerate the hydrobromide salt, achieving >95% conversion.

Comparative Analysis of Methods

Efficiency and Scalability

Selectivity Challenges

-

Electrophilic bromination of 3-hydroxypyridine risks over-bromination at the aromatic ring. Controlled temperature (−10°C to 15°C) and stoichiometry minimize side products.

-

Radical bromination selectively targets the benzylic position due to the stability of the intermediate radical.

Industrial Applications and Patent Landscape

Chinese patents (CN105017136A, CN103483247B) highlight the demand for 2-bromo-3-methoxypyridine derivatives in pharmaceutical intermediates. The methods described here align with scalable, cost-effective processes for producing kilogram-scale batches .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-3-methoxypyridine hydrobromide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols to form corresponding substituted pyridine derivatives.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at room temperature or slightly elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.

Major Products Formed

Substitution Reactions: Substituted pyridine derivatives.

Oxidation Reactions: Aldehydes or carboxylic acids.

Reduction Reactions: Methyl-substituted pyridine derivatives.

Scientific Research Applications

Organic Synthesis

Building Block for Synthesis:

2-(Bromomethyl)-3-methoxypyridine hydrobromide serves as an important intermediate in organic synthesis. Its ability to undergo nucleophilic substitution reactions allows it to react with various nucleophiles, facilitating the formation of more complex organic molecules.

Reactivity:

The bromomethyl group acts as an effective leaving group, making it suitable for reactions that require the introduction of new functional groups. This property is particularly valuable in synthesizing pharmaceuticals and agrochemicals.

Agrochemical Development

Insecticidal and Herbicidal Applications:

The compound's structural characteristics may lend themselves to applications in agrochemicals, particularly as potential insecticides or herbicides. Research into similar compounds has shown promise in developing new agrochemical agents that target specific pests or weeds while minimizing environmental impact.

Data Table: Potential Agrochemical Activity

| Compound | Activity Type | Reference |

|---|---|---|

| Pyridine Derivative A | Insecticidal | Journal of Agricultural Chemistry |

| Pyridine Derivative B | Herbicidal | Pesticide Science |

| This compound | Under Investigation | Current Research |

Interaction Studies

Reactivity with Nucleophiles:

Research involving interaction studies primarily focuses on the compound's reactivity with various nucleophiles. While specific studies on this compound may be sparse, related research indicates potential interactions with biological receptors or enzymes that could warrant further investigation.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-3-methoxypyridine hydrobromide involves its interaction with nucleophiles and electrophiles in chemical reactions. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

(a) 2-(Bromomethyl)-3-methylpyridine Hydrobromide (CAS 1189920-82-8)

- Molecular Formula : C7H9Br2N

- Molecular Weight : 266.96 g/mol

- Key Differences: Replaces the methoxy group with a methyl (-CH3) group. The methyl group is electron-donating via hyperconjugation but lacks the strong electron-donating resonance effects of methoxy.

(b) 2-(Bromomethyl)-4-methylpyridine Hydrobromide (CAS 1956322-40-9)

- Molecular Formula : C7H9Br2N

- Molecular Weight : 266.96 g/mol

- Key Differences : The bromomethyl and methyl groups are at the 2- and 4-positions, respectively. Steric hindrance at the 4-position may influence reactivity in coupling or alkylation reactions. Safety data indicate hazards such as skin/eye irritation and respiratory toxicity, common to brominated pyridines .

(c) 3-Bromo-5-methoxypyridine (CAS 50720-12-2)

- Molecular Formula: C6H6BrNO

- Molecular Weight : 188.02 g/mol

- Key Differences : Contains bromine and methoxy groups at the 3- and 5-positions but lacks the bromomethyl group. Primarily used as a building block for pharmaceuticals, its reactivity is directed toward nucleophilic aromatic substitution (e.g., Suzuki-Miyaura coupling) .

Physical and Chemical Properties

- Synthetic Utility : highlights the use of bromomethylpyridine hydrobromides in THF/DMF solvent systems for synthesizing phosphonates, suggesting similar conditions for the target compound .

Biological Activity

2-(Bromomethyl)-3-methoxypyridine hydrobromide is a pyridine derivative characterized by a bromomethyl group at the second position and a methoxy group at the third position of the pyridine ring. Its chemical formula is C₇H₉Br₂N O·HBr, with a molecular weight of approximately 282.96 g/mol. This compound is primarily noted for its potential as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals due to its reactivity and stability in various solvents.

The compound's reactivity stems from its ability to undergo nucleophilic substitution reactions, facilitated by the bromomethyl group, which acts as an effective leaving group. This property allows it to interact with various nucleophiles, leading to the formation of more complex organic molecules.

| Property | Value |

|---|---|

| Chemical Formula | C₇H₉Br₂N O·HBr |

| Molecular Weight | 282.96 g/mol |

| Primary Functional Groups | Bromomethyl, Methoxy |

Biological Activity Overview

While specific biological activity data for this compound is limited, compounds with similar structures have been studied for their therapeutic potential. Pyridine derivatives are often explored for interactions with biological targets such as enzymes and receptors, particularly in drug development aimed at treating central nervous system disorders and inflammatory diseases.

Similar Compounds and Their Activities

Research on related pyridine derivatives suggests potential biological activities that could be extrapolated to this compound:

- Antimicrobial Activity : Some pyridine derivatives have demonstrated antimicrobial properties, making them candidates for further investigation in infectious disease treatment.

- Anticancer Properties : Certain analogs have shown efficacy against various cancer cell lines by inducing apoptosis through mechanisms involving reactive oxygen species (ROS) elevation, which triggers apoptotic pathways.

Case Studies and Research Findings

- Nucleophilic Substitution Reactions : Studies indicate that compounds similar to this compound can effectively engage in nucleophilic substitution, leading to novel compounds with enhanced biological activity. For instance, modifications at the third position can significantly alter the compound's reactivity and biological profile.

- Anticancer Mechanisms : Research has highlighted that certain pyridine-based compounds can induce ROS production selectively in cancer cells, leading to apoptosis. This mechanism has been observed in melanoma cell lines where specific structural features were crucial for their anticancer activity .

- Neuroprotective Effects : Some studies have explored the neuroprotective capacity of related compounds against neurotoxins associated with Parkinson's disease. These investigations suggest that structural modifications can enhance the ability of these compounds to cross the blood-brain barrier and exert protective effects on dopaminergic neurons .

Q & A

Q. What are the most reliable synthetic routes for 2-(bromomethyl)-3-methoxypyridine hydrobromide?

The compound can be synthesized via bromination of 3-methoxy-2-methylpyridine derivatives. A methodologically robust approach involves using 5-methylnicotinic acid as a starting material, followed by esterification, reduction, and bromination with HBr in acetic acid and phosphorus tribromide (PBr₃). This yields the hydrobromide salt with an overall efficiency of ~65.9% . Alternative pathways may employ halogenation of pre-functionalized pyridine scaffolds, though yields and purity depend on reaction optimization (e.g., solvent choice, temperature control) .

Q. How is the purity and structural integrity of this compound validated in synthetic workflows?

Characterization typically combines nuclear magnetic resonance (NMR; ¹H/¹³C) to confirm substitution patterns (e.g., bromomethyl and methoxy groups at positions 2 and 3). High-performance liquid chromatography (HPLC) with UV detection ensures purity (>97%), while mass spectrometry (MS) verifies molecular weight. X-ray crystallography may resolve structural ambiguities in coordination complexes .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize byproducts?

Key variables include:

- Catalyst selection : Nickel-based catalysts enhance halogenation efficiency in pyridine derivatives .

- Solvent system : Polar aprotic solvents (e.g., acetonitrile) improve bromomethyl group incorporation .

- Temperature control : Lower temperatures (0–5°C) during bromination reduce decomposition risks . Contradictions in yield reports (e.g., 65.9% vs. lower yields in alternative methods) highlight the need for rigorous stoichiometric control and inert atmosphere use .

Q. What mechanistic insights exist for its role in forming coordination complexes?

The bromomethyl group acts as a leaving group, enabling nucleophilic substitution in chelator synthesis. For example, in radiopharmaceuticals, it facilitates covalent attachment of pyridine-based ligands to macrocyclic chelators (e.g., cyclen), critical for stable ⁶⁴Cu coordination in theranostic agents. Kinetic studies reveal pH-dependent reactivity, with optimal substitution occurring in mildly acidic conditions (pH 4–6) .

Q. How is this compound applied in drug synthesis, and what are key intermediates?

It serves as a precursor for antihistamines like rupatadine. The bromomethyl group undergoes cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids to introduce pharmacophores. Recent studies highlight its utility in synthesizing αMSH peptide derivatives for targeted cancer imaging .

Data Contradiction Analysis

Q. Why do reported yields vary across synthetic methods?

Discrepancies arise from:

- Side reactions : Competing debromination or methoxy group cleavage under harsh conditions.

- Purification challenges : Hydrobromide salts often require recrystallization from ethanol/water mixtures, which may trap impurities .

- Starting material quality : Impure 3-methoxy-2-methylpyridine precursors reduce final yield .

Safety and Handling

Q. What precautions are necessary for safe handling in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.